N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4,5,5-trimethyl-2-oxofuran-3-carboxamide
Overview
Description
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4,5,5-trimethyl-2-oxofuran-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, a furanone moiety, and a carboxamide group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4,5,5-trimethyl-2-oxofuran-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole . This intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
The furanone moiety can be synthesized through the cyclization of a suitable precursor, such as a 4,5,5-trimethyl-2-oxo-3-pentenoic acid derivative. The final step involves coupling the pyrazole and furanone intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4,5,5-trimethyl-2-oxofuran-3-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products
Oxidation: Oxo derivatives of the furanone and pyrazole rings.
Reduction: Alcohol derivatives of the furanone moiety.
Substitution: Nitrated or halogenated pyrazole derivatives.
Scientific Research Applications
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4,5,5-trimethyl-2-oxofuran-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Explored for its anticancer properties and its ability to modulate biological pathways.
Industry: Utilized in the synthesis of advanced materials, such as energetic cocrystals for explosives.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4,5,5-trimethyl-2-oxofuran-3-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity . The compound’s structure allows it to form hydrogen bonds and other interactions with the enzyme’s active site residues, stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative used in coordination chemistry.
1,5-Bis(3,5-dimethylpyrazol-1-yl)-3-thiapentane: A ligand used in the formation of metal complexes.
3,5-Dimethylpyrazol-1-yl-substituted-1,2,4,5-tetrazines: Used in the synthesis of energetic materials.
Uniqueness
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4,5,5-trimethyl-2-oxofuran-3-carboxamide is unique due to its combination of a pyrazole ring, a furanone moiety, and a carboxamide group. This structural complexity allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4,5,5-trimethyl-2-oxofuran-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-9-8-10(2)18(17-9)7-6-16-13(19)12-11(3)15(4,5)21-14(12)20/h8H,6-7H2,1-5H3,(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFWZEDBEYUQJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=C(C(OC2=O)(C)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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